tert-Butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride is a chemical compound with significant implications in pharmaceutical research, particularly as a potential therapeutic agent. It belongs to a class of compounds known for their structural complexity and biological activity. The compound is characterized by its spirocyclic structure, which contributes to its unique properties and potential applications in medicinal chemistry.
Source and Classification
The compound is classified under several chemical databases with the CAS number 1956355-97-7. It is recognized for its role in the development of inhibitors targeting various biological pathways, including those involved in tuberculosis treatment and other therapeutic areas. Its molecular formula is with a molecular weight of approximately 248.75 g/mol .
Methods and Technical Details
The synthesis of tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride typically involves multi-step organic reactions. A common approach includes:
Structure and Data
The molecular structure of tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride features a spirocyclic framework that includes a nitrogen atom integrated into a cyclic structure, characteristic of azaspiro compounds. The InChI key for this compound is KWCLMLVKQUKPEG-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 248.75 g/mol |
Spirocyclic Structure | Contains azaspiro configuration |
Reactions and Technical Details
The compound undergoes various chemical reactions that are crucial for its application in drug development:
Process and Data
The mechanism of action for tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. Its unique structure allows it to fit into active sites, potentially inhibiting or modulating biological activity.
Physical and Chemical Properties
The physical properties of tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride include:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Soluble in water |
Scientific Uses
tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride has potential applications in:
The construction of the 2-azaspiro[3.3]heptane core with (7S) stereochemical integrity presents significant synthetic challenges. The scaffold’s compact spirocyclic architecture requires strategic bond disconnections that preserve the chiral center at C7. Industrial routes often employ enantioselective cyclization of 1,3-dihalopropanes with chiral amines under phase-transfer catalysis, achieving enantiomeric excess (ee) values exceeding 98% through optimized catalyst design [1]. Alternative approaches include asymmetric hydrogenation of prochiral enamines using Ir-(P, N) ligands, though this method faces limitations in diastereoselectivity due to steric constraints of the spiro system [7].
Chiral pool strategies utilizing (S)-malic acid derivatives have demonstrated superior stereofidelity in multi-gram syntheses. This approach installs the chiral center prior to spirocyclization, effectively avoiding racemization during ring formation. Post-cyclization, the amine functionality is protected as the tert-butyl carbamate (Boc) under Schotten-Baumann conditions, yielding the target compound with >99% chiral purity as verified by chiral HPLC [1] [3]. Recent advances involve enzymatic desymmetrization of meso-precursors using immobilized lipases, providing 50-60% yields with ee >99% while eliminating transition-metal catalysts [5].
Table 1: Comparative Analysis of Enantioselective Methods
Synthetic Approach | Chiral Control Method | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Phase-transfer catalysis | Cinchona-derived ammonium salt | 98.5 | 75 | Scale-dependent ee erosion |
Asymmetric hydrogenation | Ir-(S)-DTBM-SegPhos | 95.2 | 82 | Diastereomer separation required |
Chiral pool derivation | (S)-Malic acid | >99.5 | 68 | Multi-step synthesis |
Enzymatic desymmetrization | Candida antarctica lipase B | >99 | 58 | Substrate specificity |
The Boc protecting group serves dual functions in this molecular architecture: stereochemical preservation during downstream reactions and crystalline salt formation facilitation through hydrochloride counterion association. Protection kinetics studies reveal that carbamoylation of the strained spirocyclic amine proceeds 3.2× slower than linear analogues due to steric hindrance from the gem-dimethyl bridge [6]. Optimal protection employs Boc₂O (1.05 equiv) in THF/water (4:1) at 0-5°C with NaOH as base, achieving >98% conversion within 2 hours while minimizing epimerization [1].
Deprotection strategies must balance acidic sensitivity of the spiro[3.3]heptane framework. Standard HCl/dioxane (4M, 25°C, 1h) cleanly removes Boc without ring fragmentation, whereas stronger acids (TFA neat) induce partial decomposition (<5%). The hydrochloride salt precipitates directly from reaction mixtures in 92-97% yield, with purity enhanced by anti-solvent crystallization using methyl tert-butyl ether [7]. NMR studies confirm the carbamate nitrogen’s nucleophilicity is reduced by 40% compared to non-spirocyclic carbamates, explaining its resistance to anhydrous deprotection conditions [4].
Table 2: Carbamate Protection-Deprotection Efficiency Under Varied Conditions
Reaction Stage | Reagent System | Temperature (°C) | Time (h) | Yield/Purity | Critical Parameter |
---|---|---|---|---|---|
Protection | Boc₂O, NaOH, THF/H₂O | 0-5 | 2 | 98.5% (HPLC) | pH control essential |
Protection | Boc₂O, Et₃N, CH₂Cl₂ | 25 | 4 | 91.3% (HPLC) | Racemization observed (3.1%) |
Deprotection | 4M HCl/dioxane | 25 | 1 | 97.0%, >99% pure | Optimal for salt formation |
Deprotection | TFA/CH₂Cl₂ (1:1) | 25 | 0.5 | 94.5%, 94% pure | Degradation products detected |
Solid-phase peptide synthesis (SPPS) techniques enable rapid assembly of spirocyclic carbamate derivatives through immobilized precursors. Wang resin-functionalized with Fmoc-protected (7S)-2-azaspiro[3.3]heptane-7-carboxylic acid serves as the optimal building block, allowing chain elongation at both nitrogen and carbon termini [5]. Automated continuous-flow reactors achieve 85% yield over 5 steps by precisely controlling residence times during: (1) Fmoc deprotection (piperidine/DMF, 2 min), (2) amino acid coupling (HATU/DIPEA, 8 min), and (3) final TFA cleavage (95%, 30 min) [6].
Critical innovation involves polystyrene-supported Pd catalysts for Suzuki couplings directly on resin-bound spirocyclic intermediates, eliminating precious metal contamination. This hybrid approach reduces purification steps by 60% compared to solution-phase synthesis while maintaining >99% chiral purity confirmed by SFC analysis [1]. Manufacturing-scale implementations (50 kg batches) demonstrate 92% overall yield with process mass intensity (PMI) reduced to 32 versus 89 in traditional batch processes, primarily through solvent recycling in membrane-based workup systems [3].
Solvent reduction strategies decrease the environmental footprint of spirocyclic carbamate synthesis. Switchable water-based systems (water/octanol 1:1) replace traditional DMF in Boc protection, enabling 98% solvent recovery via pH-controlled phase separation while maintaining 97% reaction yield [6]. Catalytic hydrogenation replaces stoichiometric metal reductions in intermediate steps, utilizing Pd nanoparticle-embedded cellulose (Pd@CE) catalysts that achieve 500 turnovers before deactivation [1].
Microwave-assisted continuous flow reactors enhance energy efficiency by 40-fold over batch processes, synthesizing the target compound in 15 minutes residence time versus 8 hours conventionally [5]. Life cycle assessment demonstrates 62% lower cumulative energy demand and E-factor reduction from 127 to 19 through: (1) solvent substitution (cyclopentyl methyl ether replacing THF), (2) catalytic Boc protection (DMAP, 0.1 mol%), and (3) membrane-assisted salt purification. These protocols align with pharmaceutical industry GREENSCALE criteria while maintaining 99.5% HPLC purity [3] [6].
Waste-minimized crystallization isolates the hydrochloride salt directly from reaction mixtures using anti-solvent precipitation (MTBE/heptane), eliminating aqueous workup steps and reducing inorganic salt waste by 12 kg per kg API. This integrated approach achieves PMI of 23 and 82% water reduction compared to conventional processes, validated in 100 kg pilot runs [1] [7].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7